molecular formula C13H12N2O B14131407 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile CAS No. 88757-33-9

3-[(2-Methylquinolin-8-yl)oxy]propanenitrile

Cat. No.: B14131407
CAS No.: 88757-33-9
M. Wt: 212.25 g/mol
InChI Key: JWANGCMNFLUVRD-UHFFFAOYSA-N
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Description

3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile typically involves the reaction of 2-methylquinoline with a suitable propanenitrile derivative. One common method is the nucleophilic substitution reaction where 2-methylquinoline is reacted with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylquinolin-8-yl)oxy]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methylquinolin-8-yl)oxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanenitrile
  • 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid hydrochloride
  • 2-Methyl-3-(piperidin-1-yl)propanehydrazide

Uniqueness

3-[(2-Methylquinolin-8-yl)oxy]propanenitrile is unique due to its specific structural features, such as the presence of the quinoline moiety and the propanenitrile group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

88757-33-9

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-methylquinolin-8-yl)oxypropanenitrile

InChI

InChI=1S/C13H12N2O/c1-10-6-7-11-4-2-5-12(13(11)15-10)16-9-3-8-14/h2,4-7H,3,9H2,1H3

InChI Key

JWANGCMNFLUVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCC#N)C=C1

Origin of Product

United States

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